molecular formula C7H8BrNO B8713305 3-Bromo-1,6-dimethylpyridin-2(1H)-one

3-Bromo-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B8713305
M. Wt: 202.05 g/mol
InChI Key: SUTSWKNXVOAVMZ-UHFFFAOYSA-N
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Description

3-Bromo-1,6-dimethylpyridin-2(1H)-one is a brominated pyridinone derivative characterized by a six-membered aromatic ring with substituents at positions 1, 3, and 6. Its molecular formula is C₇H₈BrNO (inferred from the structurally similar 4-bromo isomer in ). The compound features a bromine atom at position 3 and methyl groups at positions 1 and 7. Pyridinones are versatile intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to participate in cross-coupling reactions.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

3-bromo-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,1-2H3

InChI Key

SUTSWKNXVOAVMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include 3-amino-1,6-dimethylpyridin-2(1H)-one, 3-thio-1,6-dimethylpyridin-2(1H)-one, and 3-alkoxy-1,6-dimethylpyridin-2(1H)-one.

    Oxidation Reactions: Products include 3-bromo-1,6-dimethylpyridine-2-carboxylic acid and 3-bromo-1,6-dimethylpyridine-2-aldehyde.

    Reduction Reactions: The major product is 3-bromo-1,6-dimethylpyridin-2(1H)-ol.

Scientific Research Applications

3-Bromo-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and inferred properties of 3-Bromo-1,6-dimethylpyridin-2(1H)-one and related compounds:

Compound Name Substituents Molecular Formula Key Reactivity/Applications Reference Evidence
This compound 1-Me, 3-Br, 6-Me C₇H₈BrNO Potential intermediate for coupling reactions; bromine enables substitution Inferred
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one 1-Me, 4-OH, 6-Me C₇H₉NO₂ Hydrogen bonding via -OH; lower reactivity compared to bromo analogs
4-Methoxy-1,6-dimethylpyridin-2(1H)-one 1-Me, 4-OMe, 6-Me C₈H₁₁NO₂ Electron-donating OMe group stabilizes ring; used in medicinal chemistry
3-Bromo-1,5-dimethylpyridin-2(1H)-one 1-Me, 3-Br, 5-Me C₇H₈BrNO Steric hindrance at position 5 may reduce reactivity vs. 1,6-isomer
3-Bromo-5,6-dihydropyridin-2(1H)-one 3-Br, partially saturated C₅H₆BrNO Reduced aromaticity; potential for ring-opening reactions
Key Observations:
  • Bromine vs. Hydroxy/Methoxy Groups : The bromine atom in the target compound enhances electrophilic substitution reactivity compared to hydroxy () or methoxy () substituents, making it suitable for Suzuki or Buchwald-Hartwig couplings .
  • Positional Isomerism : The 1,6-dimethyl substitution pattern in the target compound may offer distinct steric and electronic effects compared to the 1,5-dimethyl isomer (), influencing solubility and synthetic utility.
  • Saturation Effects: The dihydro derivative () lacks full aromaticity, altering its stability and UV absorption profile compared to the fully aromatic pyridinone core.

Commercial Availability and Pricing

  • The 3-bromo-1,5-dimethyl isomer () is priced at €59–89 per 100–250 mg (95% purity), indicating high cost due to specialized synthesis .
  • In contrast, hydroxy and methoxy analogs () are likely more affordable, given their simpler synthetic routes.

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